molecular formula C15H16O4 B015861 Meranzin

Meranzin

Cat. No.: B015861
M. Wt: 260.28 g/mol
InChI Key: LSZONYLDFHGRDP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

Meranzin hydrate (MH), a bioactive compound derived from Traditional Chinese Medicine, primarily targets the alpha 2-adrenoceptor . It also interacts with the long noncoding RNA (lncRNA)–microRNA (miRNA)–mRNA regulatory network in the hippocampus .

Mode of Action

MH’s mode of action involves its interaction with the alpha 2-adrenoceptor and the AMPA-ERK1/2–BDNF signaling pathway . It also regulates the competitive endogenous RNA (ceRNA) network, which plays a crucial role in gene regulation .

Biochemical Pathways

MH affects several biochemical pathways. A study indicated that the genes in the lncRNA–miRNA–mRNA regulatory network, which responds to MH treatment, may be highly related to Wnt signaling, axon guidance, and MAPK signaling pathways .

Pharmacokinetics

The pharmacokinetics of MH involves its absorption, distribution, metabolism, and excretion (ADME). A study showed that MH inhibited the enzyme activities of CYP1A2 and CYP2C19 in a concentration-dependent manner . This suggests that MH is simultaneously a substrate and an inhibitor of CYP1A2 and CYP2C19 .

Result of Action

MH has been found to improve depression-like behavior in rats . It ameliorates depression-like behavior by regulating the ceRNA network . Additionally, MH treatment significantly stimulated BDNF and p-mTOR protein expressions in the hippocampus .

Action Environment

The action of MH can be influenced by environmental factors. For instance, the ghrelin antagonist [D-Lys3]-GHRP-6 was found to inhibit the effect of MH on forced swimming test (FST) and gastric emptying (GE) . This suggests that the action of MH is influenced by the presence of other compounds in the environment .

Safety and Hazards

Meranzin is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Preparation Methods

Synthetic Routes and Reaction Conditions: Meranzin can be isolated from the leaves of Murraya exotica L. using a combination of supercritical fluid extraction with carbon dioxide, solvent extraction, and two-step high-speed countercurrent chromatography. The optimized conditions for supercritical fluid extraction include a pressure of 27 MPa, a temperature of 52°C, and a volume of 60 mL of entrainer .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from plant sources, followed by purification using high-speed countercurrent chromatography. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Meranzin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19 .

Common Reagents and Conditions: The metabolism of this compound involves human liver microsomes and human recombinant cytochrome P450 enzymes. The enzyme activities of CYP1A2 and CYP2C19 are inhibited by this compound in a concentration-dependent manner .

Major Products Formed: The major products formed from the metabolism of this compound include various metabolites that are processed by the cytochrome P450 enzymes .

Comparison with Similar Compounds

Similar Compounds:

  • Meranzin Hydrate
  • Isoimperatorin
  • Naringin
  • Hesperetin
  • Nobiletin

Uniqueness: this compound is unique due to its specific interaction with the alpha 2-adrenoceptor and its involvement in the AMPA-ERK1/2-BDNF signaling pathway. This distinguishes it from other similar compounds that may not have the same molecular targets or pathways .

Properties

IUPAC Name

8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZONYLDFHGRDP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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